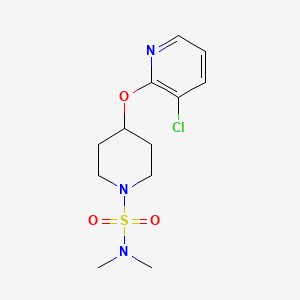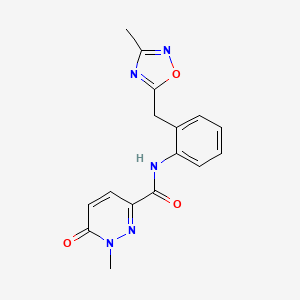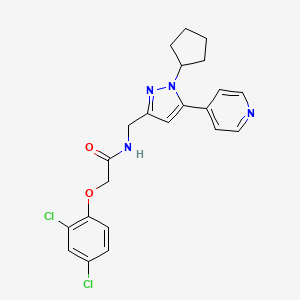
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene, commonly known as PBDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDE-47 is widely used in the production of flame retardants and can be found in various consumer products, such as electronics, furniture, and textiles. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers.
Mécanisme D'action
PBDE-47 acts as an endocrine disruptor, which means that it interferes with the normal functioning of the endocrine system. PBDE-47 can bind to the thyroid hormone receptor and disrupt the normal thyroid hormone signaling pathway, leading to developmental and neurological effects.
Biochemical and Physiological Effects
PBDE-47 has been shown to have a range of biochemical and physiological effects on human health and the environment. Studies have found that exposure to PBDE-47 can lead to developmental and neurological effects, such as impaired learning and memory, hyperactivity, and decreased motor function. PBDE-47 has also been linked to reproductive and hormonal effects, such as decreased fertility and altered hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
PBDE-47 has been used in laboratory experiments to study its potential toxicity and harmful effects. One advantage of using PBDE-47 in laboratory experiments is that it is a well-characterized compound, and its synthesis method is well-established. However, one limitation of using PBDE-47 in laboratory experiments is that it is a highly toxic and potentially hazardous compound, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on PBDE-47. One area of research is to investigate the potential health effects of exposure to PBDE-47 at low levels. Another area of research is to develop safer and more effective flame retardants that do not contain 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene. Additionally, researchers can study the environmental fate and transport of PBDE-47 to better understand its impact on the ecosystem.
Conclusion
In conclusion, PBDE-47 is a chemical compound that is widely used in the production of flame retardants. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers. Scientific research has investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments. There are several future directions for research on PBDE-47, including investigating its potential health effects at low levels and developing safer flame retardants.
Méthodes De Synthèse
PBDE-47 is synthesized through the reaction between 1,2-dichloro-4-nitrobenzene and 1,1,2,2,3,3,4,4,4-nonafluorobutane in the presence of a palladium catalyst. The reaction takes place under high temperature and pressure conditions and produces PBDE-47 as a white crystalline solid.
Applications De Recherche Scientifique
PBDE-47 has been extensively studied in scientific research due to its potential toxicity and harmful effects on human health and the environment. Researchers have investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments.
Propriétés
IUPAC Name |
1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXCHKMWLTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)

![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2558526.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)

![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)


